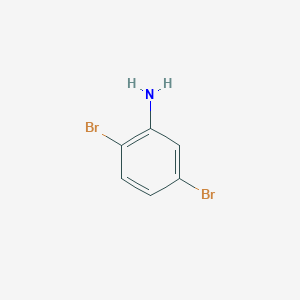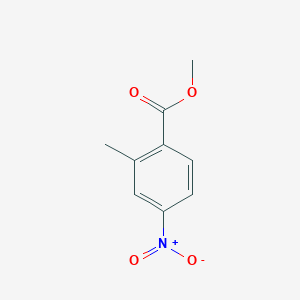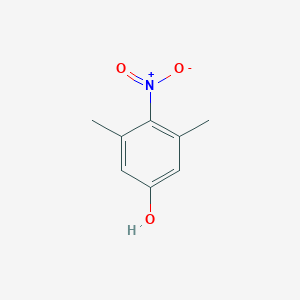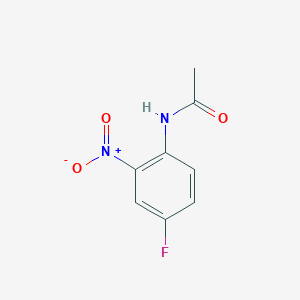
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate
Vue d'ensemble
Description
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate (TCEIC) is a chemical compound that has been widely used in scientific research due to its unique properties. TCEIC is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that plays a critical role in the nervous system.
Mécanisme D'action
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This results in an increase in cholinergic activity in the nervous system, leading to various physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to an increase in cholinergic activity. This has been associated with improvements in cognitive function, such as memory and attention. 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has several advantages for lab experiments. It is a potent and selective inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in the nervous system. It is also stable and easy to handle, making it suitable for use in various experimental settings. However, 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has some limitations. It is toxic and can cause adverse effects in high doses. It also has a short half-life, requiring frequent dosing in experiments.
Orientations Futures
There are several future directions for research on 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate. One area of research is the development of new acetylcholinesterase inhibitors based on the structure of 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate. Another area of research is the investigation of the neuroprotective effects of 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate and its potential use in the treatment of neurodegenerative diseases. Additionally, the role of acetylcholine in the immune system and its potential modulation by 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate is an area of interest for future research.
Conclusion
In conclusion, 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate is a potent inhibitor of acetylcholinesterase that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has shown promise as a tool for studying the role of acetylcholine in the nervous system and as a potential therapeutic agent for neurodegenerative diseases.
Applications De Recherche Scientifique
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has been widely used in scientific research as an acetylcholinesterase inhibitor. It has been used to study the role of acetylcholine in the nervous system and its effects on behavior and cognition. 2,2,2-Trichloroethyl isoxazol-3-ylcarbamate has also been used to study the mechanism of action of other acetylcholinesterase inhibitors, such as organophosphates and carbamates.
Propriétés
Numéro CAS |
264600-44-4 |
|---|---|
Nom du produit |
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate |
Formule moléculaire |
C6H5Cl3N2O3 |
Poids moléculaire |
259.5 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl N-(1,2-oxazol-3-yl)carbamate |
InChI |
InChI=1S/C6H5Cl3N2O3/c7-6(8,9)3-13-5(12)10-4-1-2-14-11-4/h1-2H,3H2,(H,10,11,12) |
Clé InChI |
ULMNNJWATZVKCZ-UHFFFAOYSA-N |
SMILES |
C1=CON=C1NC(=O)OCC(Cl)(Cl)Cl |
SMILES canonique |
C1=CON=C1NC(=O)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

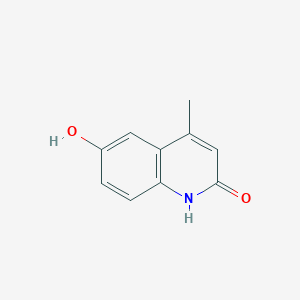
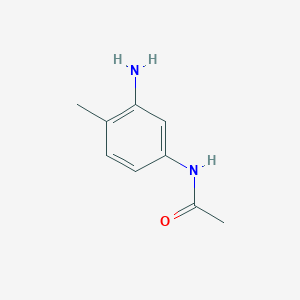
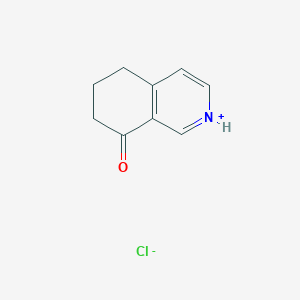
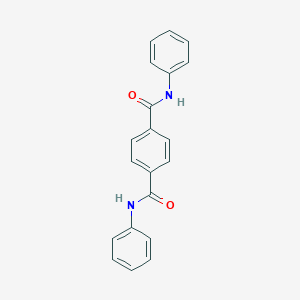
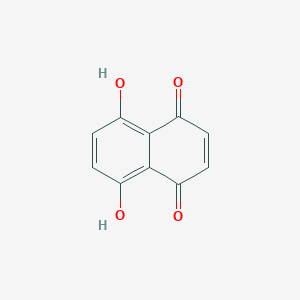
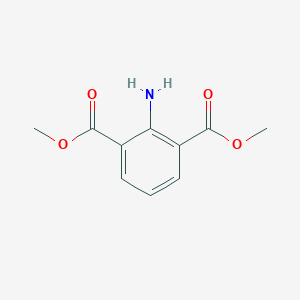
![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)
